N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Description
N-(1-Adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a tricyclic pyrroloquinoline derivative featuring a bulky adamantyl group at the N-position of the carboxamide moiety. This compound belongs to the 4-hydroxyquinolin-2-one class, which is known for diuretic activity.
Properties
IUPAC Name |
N-(1-adamantyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-19-16-3-1-2-15-4-5-24(18(15)16)21(27)17(19)20(26)23-22-9-12-6-13(10-22)8-14(7-12)11-22/h1-3,12-14,25H,4-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHZEWEAFGCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC45CC6CC(C4)CC(C6)C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound can be synthesized through various methods involving the reaction of adamantyl amines with appropriate isothiocyanates or other reactive intermediates. The synthesis typically yields a crystalline product that can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure reveals a stable intermolecular hydrogen bonding network that may influence its biological activity .
Antimicrobial Activity
Research indicates that derivatives of quinoline and pyrrolidine structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies demonstrated effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties. Studies have indicated that similar quinoline derivatives exhibit antiviral activity against influenza and other viral infections. The mechanism appears to involve the inhibition of viral replication processes, making this compound a candidate for further investigation in antiviral drug development .
Anticancer Potential
This compound has also been evaluated for anticancer activity. Preliminary results show that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to interfere with cell cycle progression and promote cell death highlights its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to N-(1-adamantyl)-6-hydroxy-4-oxo exhibited MIC values ranging from 0.22 to 0.25 μg/mL against resistant bacterial strains, indicating strong antimicrobial properties .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that the compound has low toxicity towards human cell lines while maintaining high efficacy against target pathogens. This selectivity is crucial for therapeutic applications .
- Mechanistic Studies : Investigations into the mechanisms of action have suggested that the compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival and proliferation, thus providing a dual mechanism of action against both bacteria and cancer cells .
Data Tables
| Activity Type | Pathogen/Cancer Cell Line | MIC (µg/mL) | Cytotoxicity (IC50) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 | >100 |
| Antiviral | Influenza Virus | Not specified | Not specified |
| Anticancer | HeLa | Not specified | 15 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide as a promising anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit protein synthesis in cancer cells, leading to reduced proliferation and increased apoptosis. This mechanism has been demonstrated in analogs that show similar inhibitory activity against aggressive human cancer cell lines .
- Case Studies : In vitro studies have shown that derivatives of this compound demonstrate significant antiproliferative effects on prostate and breast cancer cell lines. These findings suggest that further exploration into structure-activity relationships could lead to more potent derivatives.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties.
- Dual Activity : Research has indicated that compounds derived from this class can act as both antimicrobial peptides and anticancer peptides. The ability to target multiple pathways makes them suitable candidates for developing broad-spectrum therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. Various modifications to the adamantyl group or the hydroxyl functional groups can significantly influence the compound's biological activity.
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Hydroxyl Group | Enhances solubility and bioavailability | |
| Adamantyl Substitution | Increases binding affinity to targets |
Clinical Implications
The potential applications of this compound extend beyond laboratory settings. If clinical trials confirm its efficacy and safety, it could lead to new treatments for resistant cancer types and infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound shares a common pyrrolo[3,2,1-ij]quinoline scaffold with analogs but differs in substituents at the N-position of the carboxamide group. Key structural variations include:
Table 1: Substituent Comparison
| Compound Name | Substituent at N-Position | Core Heterocycle | Key Structural Feature |
|---|---|---|---|
| Target Compound (Adamantyl derivative) | 1-Adamantyl | Pyrrolo[3,2,1-ij]quinoline | Bulky hydrophobic group |
| 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrroloquinoline-5-carboxamide [50] | 4-Methoxyphenyl | Pyrrolo[3,2,1-ij]quinoline | Electron-rich aryl group |
| N-Benzyl-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamide (2a) | Benzyl | Pyrrolo[3,2,1-ij]quinoline | Aromatic alkyl group |
| Pyridoquinoline derivatives (e.g., N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides) | Aryl | Pyrido[3,2,1-ij]quinoline | Tetrahydropyridine annelation |
Key Observations :
Pharmacological Activity
Diuretic efficacy varies significantly with substituents. Clinical and preclinical data highlight the following:
Table 2: Diuretic Activity Comparison (Oral Administration, 10 mg/kg in Rats)
Key Findings :
Insights :
- Adamantyl’s bulkiness may hinder synthesis, reducing yields compared to smaller substituents.
- Methyl or methoxy groups improve crystallinity (higher melting points), aiding purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
